molecular formula C6H3FN2O5 B1602198 2-Fluoro-4,6-dinitrophenol CAS No. 2265-90-9

2-Fluoro-4,6-dinitrophenol

Cat. No.: B1602198
CAS No.: 2265-90-9
M. Wt: 202.1 g/mol
InChI Key: GCFZQMCJLYJALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Fluoro-4,6-dinitrophenol is a derivative of dinitrophenol . Dinitrophenol is known to be an artificial uncoupler of oxidative phosphorylation in mitochondria . Therefore, it is reasonable to infer that this compound may also target the mitochondrial oxidative phosphorylation process.

Mode of Action

Considering its structural similarity to dinitrophenol, it might function as an uncoupler of oxidative phosphorylation in mitochondria . Uncouplers disrupt the proton gradient across the mitochondrial inner membrane, which is essential for ATP synthesis. This disruption leads to increased oxygen consumption and heat production, as the energy from the proton gradient is released as heat instead of being used for ATP synthesis .

Biochemical Pathways

As an uncoupler of oxidative phosphorylation, it likely affects the electron transport chain in mitochondria . This can lead to increased metabolic rate and energy expenditure, potentially affecting multiple downstream pathways related to energy metabolism.

Pharmacokinetics

Based on the pharmacokinetics of dinitrophenol, it can be inferred that this compound might have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

As an uncoupler of oxidative phosphorylation, it might lead to increased metabolic rate and energy expenditure, potentially affecting cellular energy homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment might interact with this compound and affect its stability and efficacy . .

Biochemical Analysis

Biochemical Properties

It is known that nitrophenols, a group to which 2-Fluoro-4,6-dinitrophenol belongs, are more acidic than phenol itself This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

It is known that dinitrophenols, such as 2,4-dinitrophenol, can cause mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia . Chronic exposure to dinitrophenols has been reported to cause cataracts, skin lesions, weight loss, and effects on the bone marrow, central nervous system, and cardiovascular system

Molecular Mechanism

It is known that dinitrophenols can cause mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that dinitrophenols can cause a rapid and marked increase in body temperature, suggesting that the effects of this compound could also change over time

Dosage Effects in Animal Models

It is known that dinitrophenols can cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia

Metabolic Pathways

It is known that dinitrophenols can cause mitochondrial uncoupling, suggesting that this compound could potentially interact with enzymes or cofactors involved in energy metabolism

Transport and Distribution

It is known that dinitrophenols can freely diffuse through the mitochondrial membrane

Subcellular Localization

Given its potential role in mitochondrial uncoupling , it is possible that this compound could be localized to the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4,6-dinitrophenol can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-fluorophenol with nitric acid under controlled conditions to introduce the nitro groups at the 4 and 6 positions . The reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors such as fluorobenzene. The nitration of fluorobenzene followed by hydrolysis can yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the fluorine atom.

    Dinoseb: Another dinitrophenol derivative used as a herbicide.

Uniqueness: 2-Fluoro-4,6-dinitrophenol is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable compound in synthetic organic chemistry for introducing fluorine into aromatic systems .

Properties

IUPAC Name

2-fluoro-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFZQMCJLYJALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558256
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-90-9
Record name 2-Fluoro-4,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4,6-dinitrophenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4,6-dinitrophenol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4,6-dinitrophenol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4,6-dinitrophenol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4,6-dinitrophenol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4,6-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.